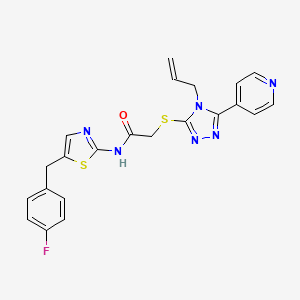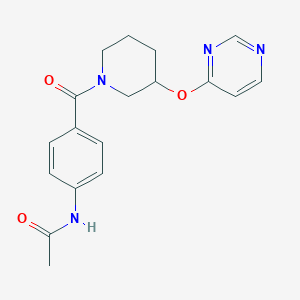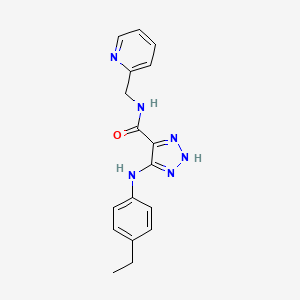![molecular formula C24H18FN3 B2872536 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-29-3](/img/structure/B2872536.png)
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core . This core is a fusion of a pyrazole ring and a quinoline ring . The molecule also has a 3,4-dimethylphenyl group and a 4-fluorophenyl group attached to it .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using multi-component reactions . For example, the pyrazolo[4,3-f]quinoline core can be synthesized in a one-flask multi-component Doebner–Povarov reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrazolo[4,3-c]quinoline core . The presence of the fluorine atom and the dimethylphenyl group could introduce some steric hindrance and electronic effects, influencing the overall properties of the molecule .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Logic Switches
Research has explored the photophysical properties of various pyrazoloquinoline derivatives, highlighting their potential in molecular logic switches and fluorescence applications. A study by Uchacz et al. (2016) on amino derivatives of pyrazoloquinolines, including compounds with structural similarities to 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, revealed significant solvatochromism, acidochromism, and solid-state fluorescence. These compounds exhibited unique fluorescence behaviors in response to pH changes, acting as multilevel logic gates or binary on-off switches, which could be leveraged in sensor technology and molecular electronics (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).
Fluorescence Quenching and Reversibility
Mu et al. (2010) investigated the reversible quenching of fluorescence from pyrazoloquinoline derivatives by protonation, demonstrating the high efficiency of these organic materials as fluorescent entities. The study showed that the fluorescence of these compounds is stable in various solvents but can be efficiently quenched by protic acids, a process that is reversible. This characteristic suggests potential applications in light-emitting devices and sensors that require tunable fluorescence properties (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).
Anticancer Activity and Cytotoxicity
Research into the cytotoxic activity of carboxamide derivatives of quinoline compounds, such as those structurally related to this compound, has shown promising results in cancer treatment. Deady et al. (2003) synthesized a series of quinoline carboxylic acids that exhibited potent cytotoxic properties against various cancer cell lines, indicating the potential of these compounds in developing new anticancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could involve further investigation into its potential as a kinase inhibitor . Given the recent revelation that haspin is over-expressed and plays critical roles in many cancers, compounds with dual activity against FLT3 and other important kinases are now being actively developed .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCOWVMFMPBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2872459.png)






![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide](/img/structure/B2872469.png)
![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)


